

An In-depth Technical Guide to the Physicochemical Properties of Propylene Glycol Diacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Propylene glycol diacetate*

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For Researchers, Scientists, and Drug Development Professionals

Propylene glycol diacetate (PGDA) is a diester of propylene glycol and acetic acid, widely recognized for its utility as a solvent, emulsifier, and solubilizer in various industrial applications, including the pharmaceutical sector.^[1] Its favorable toxicological profile and versatile physicochemical characteristics make it a valuable excipient in drug formulation and delivery systems.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of **propylene glycol diacetate**, complete with detailed experimental protocols for their determination and a visualization of the interplay between these properties and its functional roles in pharmaceutical development.

Physicochemical Properties of Propylene Glycol Diacetate

The following table summarizes the key physicochemical properties of **propylene glycol diacetate**, providing a clear and concise reference for laboratory and research applications.

Property	Value	Units
Molecular Formula	C ₇ H ₁₂ O ₄	-
Molecular Weight	160.17	g/mol
Boiling Point	190 - 191	°C
Melting Point	-31	°C
Density	1.056 (at 20°C)	g/cm ³
Viscosity	2.6 (at 25°C)	mPa·s
Refractive Index	1.414 (at 20°C)	-
Solubility in Water	90 (at 20°C)	g/L
Vapor Pressure	0.23 (at 20°C)	mmHg
Surface Tension	32.5	mN/m
Flash Point	86 - 87	°C

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount in drug development for ensuring product quality, stability, and performance. The following section details standard experimental methodologies for measuring the key properties of liquid excipients like **propylene glycol diacetate**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the micro-boiling point or micro-reflux method.[\[3\]](#)

Apparatus:

- Small test tube (e.g., 150mm diameter)
- Heating block or Thiele tube

- Thermometer
- Magnetic stirrer and stir bar (optional, but recommended)
- Pasteur pipette

Procedure:

- Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into the test tube. If using a heating block, add a small magnetic stir bar.[\[3\]](#)
- Place the test tube in the heating block or secure it in a Thiele tube.
- Position the thermometer such that the bulb is about 1 cm above the liquid's surface.
- Begin heating the apparatus. If using a stirrer, ensure gentle and continuous stirring.
- Observe the sample for the onset of boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which forms a "reflux ring."[\[3\]](#)
- The thermometer bulb should be positioned at the level of this reflux ring to obtain an accurate measurement.
- The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.[\[3\]](#)

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is determined by first freezing the sample and then observing the temperature at which it transitions back to a liquid upon heating.

Apparatus:

- Capillary tubes
- Melting point apparatus or Thiele tube
- Thermometer

- Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

- Introduce a small amount of the liquid sample into a capillary tube.
- Freeze the sample by immersing the capillary tube in a suitable cooling bath.
- Place the capillary tube containing the frozen sample into a melting point apparatus or attach it to a thermometer and place it in a Thiele tube.[\[4\]](#)
- Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the sample approaches its expected melting point.
- Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.[\[5\]](#)

Determination of Density

Density is the mass per unit volume of a substance. A straightforward and common method for determining the density of a liquid is by using a graduated cylinder and a balance.[\[6\]](#)[\[7\]](#)

Apparatus:

- Graduated cylinder (e.g., 25 mL or 50 mL)
- Analytical balance
- Thermometer

Procedure:

- Measure and record the mass of a clean, dry graduated cylinder.[\[8\]](#)
- Add a known volume of the liquid sample (e.g., 20 mL) to the graduated cylinder. Record the volume accurately.[\[6\]](#)
- Measure and record the mass of the graduated cylinder containing the liquid.

- Measure and record the temperature of the liquid.
- Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
- Calculate the density by dividing the mass of the liquid by its volume.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. It can be determined using various types of viscometers, such as a capillary viscometer or a rotational viscometer.

Apparatus:

- Viscometer (e.g., Ostwald viscometer)
- Constant temperature bath
- Stopwatch

Procedure (using an Ostwald viscometer):

- Clean and dry the viscometer thoroughly.
- Introduce a known volume of the liquid sample into the larger bulb of the viscometer.
- Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.
- Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.
- Release the suction and allow the liquid to flow back down. Start the stopwatch when the meniscus of the liquid passes the upper calibration mark and stop it when it passes the lower calibration mark.
- Record the efflux time.

- The kinematic viscosity can be calculated using the viscometer constant and the efflux time. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium. It is commonly measured using a refractometer.[\[9\]](#)

Apparatus:

- Abbe refractometer
- Constant temperature water circulator (optional, for temperature control)
- Dropper

Procedure:

- Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.[\[9\]](#)
- Ensure the prism of the refractometer is clean and dry.
- Place a few drops of the liquid sample onto the prism.[\[10\]](#)
- Close the prism and allow the sample to spread into a thin film.
- If temperature control is available, allow the sample to reach the desired temperature.
- Look through the eyepiece and adjust the controls to bring the boundary line between the light and dark fields into sharp focus and align it with the crosshairs.[\[9\]](#)
- Read the refractive index value from the instrument's scale.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique for determining the

solubility of a liquid in water.

Apparatus:

- Flask with a stopper
- Shaking incubator or magnetic stirrer
- Analytical balance
- Centrifuge or filtration apparatus
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Add an excess amount of the liquid solute to a known volume of water in a flask.
- Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a constant temperature.[\[11\]](#)
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the mixture to stand to let the undissolved phase separate.
- Carefully separate the aqueous phase from the undissolved solute by centrifugation or filtration.
- Determine the concentration of the solute in the aqueous phase using a suitable analytical method. This concentration represents the solubility of the liquid in water at that temperature.

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

Apparatus:

- Flask
- Pressure sensor
- Temperature probe
- Water bath

Procedure:

- Place a small amount of the liquid sample into a flask.
- Seal the flask with a stopper equipped with a pressure sensor and a temperature probe.[\[12\]](#)
- Place the flask in a water bath at a specific temperature and allow the system to reach equilibrium.[\[13\]](#)
- Record the total pressure inside the flask and the temperature.
- The vapor pressure of the liquid at that temperature is the difference between the total pressure and the initial air pressure in the flask.[\[12\]](#)
- Repeat the measurement at different temperatures to obtain a vapor pressure curve.

Determination of Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The drop weight method is a classic technique for its measurement.

Apparatus:

- Capillary tube or burette with a polished tip
- Beaker
- Analytical balance

Procedure:

- Set up the capillary tube or burette vertically.
- Fill the tube with the liquid sample and allow drops to form slowly and detach from the tip under their own weight.
- Collect a known number of drops (e.g., 20-50) in a pre-weighed beaker.
- Measure the total mass of the collected drops.
- Calculate the average mass of a single drop.
- The surface tension can then be calculated using Tate's law, often by comparing the drop weight of the sample to that of a reference liquid with a known surface tension (like water).
[\[14\]](#)

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for its determination.[\[15\]](#)

Apparatus:

- Closed-cup flash point tester (e.g., Pensky-Martens)
- Thermometer
- Ignition source (e.g., a small flame or electric spark)

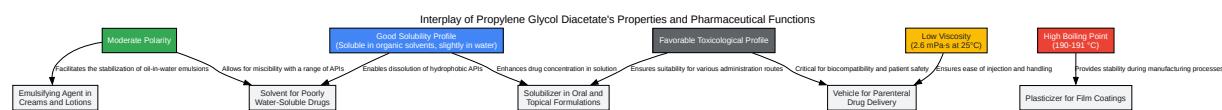
Procedure:

- Place the liquid sample into the test cup of the apparatus.
- Close the cup with the lid, which is fitted with a thermometer, a stirrer, and an opening for the ignition source.[\[16\]](#)
- Heat the sample at a slow, constant rate while stirring.[\[15\]](#)
- At regular temperature intervals, apply the ignition source to the opening in the lid.

- The flash point is the lowest temperature at which a brief flash is observed inside the cup upon application of the ignition source.[17]

The Role of Physicochemical Properties in Drug Formulation

The utility of **propylene glycol diacetate** in pharmaceutical formulations is a direct consequence of its specific physicochemical properties. The following diagram illustrates the relationship between these core properties and its primary functions as a pharmaceutical excipient.



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Caption: Relationship between PGDA's properties and its pharmaceutical roles.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Propylene Glycol Diacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174932#physicochemical-properties-of-propylene-glycol-diacetate>]

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